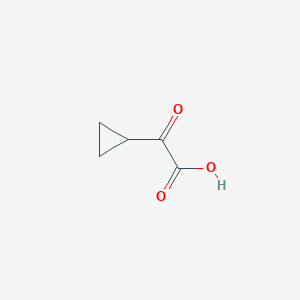

2-Cyclopropyl-2-oxoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSYJVAKMPOJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480674 | |

| Record name | 2-cyclopropyl-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13885-13-7 | |

| Record name | 2-cyclopropyl-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Cyclopropyl-2-oxoacetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous properties to drug candidates is relentless. Among the most successful and increasingly utilized motifs is the cyclopropyl group.[1] This small, strained carbocycle is far from a simple saturated ring; its unique electronic and conformational properties have proven invaluable in overcoming numerous challenges in drug discovery. The incorporation of a cyclopropyl ring can lead to enhanced metabolic stability, increased potency, improved brain permeability, and reduced off-target effects.[1] It is within this context that 2-Cyclopropyl-2-oxoacetic acid (CAS No. 13885-13-7), a bifunctional building block, emerges as a molecule of significant interest for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application as a strategic component in the development of next-generation therapeutics.

Core Molecular Profile

This compound, also known as cyclopropylglyoxylic acid, is a colorless to light yellow liquid under standard conditions.[2] Its structure features a cyclopropyl ring directly attached to an alpha-ketoacid moiety, providing two reactive centers for synthetic elaboration.

| Property | Value | Source(s) |

| CAS Number | 13885-13-7 | [3][4][5] |

| Molecular Formula | C₅H₆O₃ | [4][5] |

| Molecular Weight | 114.10 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 60-70 °C at 0.005 Torr | [4] |

| Density | ~1.442 g/cm³ (Predicted) | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through the oxidation of a readily available starting material, cyclopropyl methyl ketone (1-cyclopropylethanone). The causality behind this experimental choice lies in the direct conversion of the methyl group to a carboxylic acid while retaining the core cyclopropyl ketone structure. A well-documented procedure involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.[4]

Experimental Protocol: Oxidation of Cyclopropyl Methyl Ketone

This protocol is a self-validating system, where the progress and success of the reaction can be monitored through techniques like Thin Layer Chromatography (TLC) and the final product identity and purity are confirmed by spectroscopic and chromatographic methods.

Materials:

-

1-cyclopropylethanone (CAS: 765-43-5)

-

Sodium carbonate (Na₂CO₃)

-

Potassium permanganate (KMnO₄)

-

Methanol (MeOH)

-

Acetone

-

Deionized water

Procedure: [4]

-

In a reaction vessel, dissolve 1-cyclopropylethanone (e.g., 10 g, 118.9 mmol) and a catalytic amount of sodium carbonate (e.g., 145 mg, 1.36 mmol) in water (e.g., 66 mL).

-

Heat the mixture to 50°C with stirring.

-

Slowly add a pre-prepared aqueous solution of potassium permanganate (e.g., 19.8 g, 125.2 mmol in 594 mL of water) to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C. The slow addition is critical to control the exothermicity of the oxidation reaction.

-

Upon completion of the addition, quench the reaction by adding methanol (e.g., 90 mL) to consume any excess potassium permanganate.

-

Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Concentrate the filtrate under reduced pressure to yield a white solid.

-

For purification, dissolve the solid in acetone (e.g., 80 mL) and heat at 65°C for 30 minutes.

-

Cool the solution to room temperature to allow the product to precipitate.

-

Collect the white solid by filtration and dry under vacuum to yield this compound. A typical yield for this process is around 74%.[4]

Caption: Synthesis workflow for this compound.

Quality Control and Characterization

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques should be employed for comprehensive characterization.

| Technique | Expected Results | Purpose |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (typically in the range of δ 1.0-1.2 ppm and a methine proton around δ 2.4-2.6 ppm).[4] | Structural confirmation and identification of proton environments. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass (e.g., [M-H]⁻ at m/z 113.0).[4] | Confirmation of molecular weight. |

| HPLC | A single major peak indicating high purity, typically >95%.[5] | Purity assessment and quantification. |

| FTIR Spectroscopy | Characteristic strong absorptions for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1750 cm⁻¹), and a broad O-H stretch.[7] | Identification of functional groups. |

| Elemental Analysis | Experimental percentages of Carbon, Hydrogen, and Oxygen that align with the theoretical values for C₅H₆O₃. | Confirmation of elemental composition. |

General HPLC Method for α-Keto Acids

While a specific monograph for this compound may not be universally available, a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be adapted for its analysis.[8][9]

-

Column: C18 stationary phase (e.g., 250 x 4.6mm, 5µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength around 210 nm, where the carbonyl group absorbs.[9]

-

Flow Rate: Typically 1.0 mL/min.

Applications in Drug Development: A Case Study in PARP Inhibitors

The true value of this compound is realized in its role as a sophisticated building block for complex, biologically active molecules. Its bifunctional nature allows for sequential or one-pot reactions to build heterocyclic scaffolds.

A compelling example of its application is found in the synthesis of novel Poly (ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]

Patents describe the use of this compound as a key starting material for a class of substituted phthalazin-1(2H)-ones, which have demonstrated potent PARP inhibitory activity.[10][11] The synthesis involves the condensation of the ketoacid with a hydrazine derivative to form the core heterocyclic structure.

Caption: Role of this compound in PARP inhibitor synthesis.

This application highlights the strategic advantage of using this compound. The cyclopropyl group is installed early in the synthesis, and its inherent stability allows it to be carried through multiple reaction steps. The resulting PARP inhibitors benefit from the conformational constraints and electronic properties imparted by the cyclopropyl ring, potentially leading to improved binding affinity and selectivity for the enzyme's active site.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are essential.

-

Hazards: It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing fumes.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure its long-term stability.[5]

Conclusion

This compound is more than just a simple organic molecule; it is a testament to the power of strategic design in medicinal chemistry. Its unique combination of a stable, conformationally rigid cyclopropyl group and a versatile alpha-ketoacid handle makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The documented use of this compound in the development of novel PARP inhibitors for cancer therapy underscores its potential and relevance to the drug discovery community. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this key building block can unlock new avenues for the creation of innovative and effective medicines.

References

-

Home Sunshine Pharma. This compound CAS 13885-13-7. [Link]

-

Taylor & Francis Online. High-performance liquid chromatographic method for profiling 2-oxo acids in urine and its application in evaluating vitamin status in rats. [Link]

-

PubChem - NIH. This compound | C5H6O3 | CID 12211938. [Link]

- Google Patents. WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

- Google Patents. US8999985B2 - Substituted phthalazin-1(2H)-ones, preparation processes and medical uses thereof.

-

AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

-

Arctom. CAS NO. 13885-13-7 | this compound. [Link]

-

HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. Asian Journal of Chemistry; Vol. 23, No. 1 (2011), 1-6. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. azom.com [azom.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aksci.com [aksci.com]

- 4. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 11. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-2-oxoacetic acid, a molecule incorporating both a strained cyclopropyl ring and a reactive α-keto acid moiety, represents a fascinating scaffold for chemical exploration. The unique electronic and conformational properties imparted by the cyclopropyl group, coupled with the diverse reactivity of the α-keto acid functionality, make this compound a valuable building block in medicinal chemistry and organic synthesis.[1][2] This guide provides a comprehensive overview of its physicochemical properties, offering insights into its behavior and potential applications. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, reaction optimization, and the development of novel chemical entities.

Molecular and Structural Characteristics

This compound possesses a compact structure with the chemical formula C₅H₆O₃. The presence of the electrophilic α-keto group adjacent to the carboxylic acid function dictates much of its chemical personality.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [3][4][5][6][7][8] |

| Molecular Weight | 114.10 g/mol | [5][6] |

| CAS Number | 13885-13-7 | [3][4][5][6][7][8] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1CC1C(=O)C(=O)O | [5] |

| InChI Key | LCSYJVAKMPOJIB-UHFFFAOYSA-N |

Physicochemical Properties

A quantitative understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems, from reaction vessels to biological matrices.

| Property | Value | Remarks | Source |

| Physical State | Colorless to light yellow liquid | At room temperature | [7][9] |

| Melting Point | Not experimentally determined | Expected to be below room temperature | |

| Boiling Point | 60-70 °C at 0.005 Torr; 195.2 ± 7.0 °C at 760 mmHg | The value at atmospheric pressure is predicted. | [9] |

| Density | 1.442 ± 0.06 g/cm³ | Predicted value | [9] |

| pKa | 2.57 ± 0.54 | Predicted value. The acidity is attributed to the carboxylic acid proton, enhanced by the electron-withdrawing α-keto group. | |

| XLogP3-AA | 0.1 | Computed octanol-water partition coefficient, suggesting a relatively hydrophilic character. | [5] |

| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents and have some aqueous solubility due to the carboxylic acid group. |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the cyclopropyl and methine protons.

-

¹H NMR (CD₃OD):

-

δ 2.49-2.43 (1H, m): Methine proton of the cyclopropyl group.

-

δ 1.06-0.98 (4H, m): Methylene protons of the cyclopropyl group.[8]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Mass Spectrum (m/z): [M-1]⁻ ~ 113.0, corresponding to the deprotonated molecule.[8]

Infrared (IR) Spectroscopy

-

~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1750-1710 cm⁻¹: C=O stretching of the α-keto group.

-

~1710-1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~3080 cm⁻¹: C-H stretching of the cyclopropyl ring.

The conjugation between the two carbonyl groups can influence the exact position of these stretching frequencies.

UV-Vis Spectroscopy

α-Keto acids are known to exhibit a UV absorption maximum corresponding to the n→π* transition of the keto carbonyl group.[10][11] For similar α-keto acids, this absorption is typically observed in the range of 320-340 nm.[10][12] The exact λmax for this compound would require experimental determination.

Reactivity and Stability

The chemical behavior of this compound is dominated by the α-keto acid moiety.

-

Acidity: The carboxylic acid proton is readily ionizable, and its acidity is enhanced by the adjacent electron-withdrawing keto group.

-

Nucleophilic Addition: The keto carbonyl is susceptible to nucleophilic attack.

-

Decarboxylation: Like many α-keto acids, it may undergo decarboxylation under certain conditions, such as elevated temperatures or in the presence of specific catalysts.

-

Acylating Agent: α-Keto acids can serve as acylating agents in various organic transformations.[13]

Stability and Storage: The compound should be stored at 2-8°C, sealed in a dry environment to prevent degradation. While specific degradation pathways have not been elucidated, hydrolysis and decarboxylation are potential routes of decomposition, especially under harsh pH or high-temperature conditions.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of cyclopropyl methyl ketone.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from 1-cyclopropylethanone.

Step-by-Step Protocol:

-

Dissolve 1-cyclopropylethanone (10 g, 8.9 mmol) and sodium carbonate (145 mg, 1.36 mmol) in water (66 ml) in a reaction vessel.

-

Heat the solution to 50°C.

-

Slowly add an aqueous solution of potassium permanganate (19.8 g, 125.2 mmol in 594 ml of water) to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C.

-

After the addition is complete, terminate the reaction by adding methanol (90 ml).

-

Filter the reaction mixture and concentrate the filtrate to obtain a white solid.

-

Dissolve the solid in acetone (80 ml) and heat at 65°C for 30 minutes.

-

Cool the solution to room temperature to allow the product to precipitate as a white solid.

-

Collect the precipitate by filtration and dry to yield this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa).

Workflow for pKa Determination

Caption: Workflow for pKa determination by titration.

Step-by-Step Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of NaOH.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[14]

Applications in Research and Drug Development

The cyclopropyl group is a "bioisostere" for various functional groups and can introduce conformational rigidity, improve metabolic stability, and modulate electronic properties, making it a valuable motif in drug design.[1][2] α-Keto acids are important intermediates in various metabolic pathways and have been explored as pharmacophores in their own right. The combination of these two functionalities in this compound makes it a promising starting material for the synthesis of:

-

Enzyme inhibitors: The α-keto acid moiety can act as a "warhead" to interact with active site residues of enzymes.

-

Novel heterocyclic compounds: The reactivity of the keto and acid groups can be exploited to construct complex ring systems.

-

Probes for chemical biology: As a small, functionalized molecule, it can be used to probe biological systems.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile chemical entity with a rich physicochemical profile. While there are gaps in the experimentally determined data, its known properties and the predictable reactivity of its functional groups provide a solid foundation for its application in research and development. Further experimental investigation into its solubility, pKa, and LogP would be highly beneficial to the scientific community and would undoubtedly expand its utility in the quest for new therapeutic agents and synthetic methodologies.

References

- 2-(Cyclopropylamino)-2-Oxoacetic Acid Chemical Safety Data Sheet MSDS / SDS. (2023). ChemicalBook.

- This compound CAS#: 13885-13-7. ChemicalBook.

- Rapf, R. J., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(42), 8047–8058.

- UV-Vis Spectrum of α-Ketoisocaproic Acid. SIELC Technologies.

- de Souza, R. O. M. A., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7353-7402.

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Columbia University.

- This compound | CAS:13885-13-7.

- CAS NO. 13885-13-7 | this compound. Arctom.

- This compound | 13885-13-7. Sigma-Aldrich.

- This compound | C5H6O3 | CID 12211938. PubChem.

- This compound | CAS:13885-13-7.

- 13885-13-7|this compound|BLD Pharm.

- This compound CAS 13885-13-7. Home Sunshine Pharma.

- pH Dependence of the Aqueous Photochemistry of α-Keto Acids. (2017).

- Methyl 2-cyclopropyl-2-oxoacetate Safety D

- Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018).

- Tallei, T. E., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(34), 5786-5818.

- Favela-Hernández, J. M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8753-8786.

- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem.

- This compound CAS#: 13885-13-7. ChemicalBook.

- Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. (2008).

- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry.

- This compound. Fluorochem.

- CAS 13885-13-7 this compound. Preclinical Research CRO.

Sources

- 1. 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lifescienceglobal.com [lifescienceglobal.com]

- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound CAS#: 13885-13-7 [m.chemicalbook.com]

- 9. alfa-labotrial.com [alfa-labotrial.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. UV-Vis Spectrum of α-Ketoisocaproic Acid | SIELC Technologies [sielc.com]

- 13. alpha-Ketoglutaric acid: solution structure and the active form for reductive amination by bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.williams.edu [web.williams.edu]

- 15. This compound | 13885-13-7 [sigmaaldrich.com]

2-Cyclopropyl-2-oxoacetic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-Cyclopropyl-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical scaffold, drawing significant attention in medicinal chemistry and drug discovery for its unique combination of a strained cyclopropyl ring and a reactive α-keto acid moiety. The incorporation of the cyclopropyl group into drug candidates can enhance metabolic stability, binding affinity, and potency.[1][2][3] This guide provides a comprehensive framework for the definitive structural analysis of this molecule, moving beyond procedural steps to explain the scientific rationale behind the application of core analytical techniques. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an unassailable structural dossier, ensuring the integrity of research and development programs that utilize this valuable building block.

Physicochemical Profile and Structural Significance

A foundational understanding of this compound's properties is essential for its effective application and analysis. The molecule's character is dominated by the interplay between its two key functional groups.

-

The Cyclopropyl Ring: This three-membered carbocycle is notable for its high ring strain and unique electronic properties. The C-C bonds exhibit enhanced π-character, influencing the molecule's conformation and electronic interactions.[1] In a pharmaceutical context, this ring is often introduced to lock a molecule into a specific bioactive conformation, improve metabolic resistance by shielding adjacent groups from enzymatic degradation, and enhance membrane permeability.[1][2]

-

The α-Keto Acid Moiety: This feature imparts significant reactivity and functionality. The carboxylic acid group provides a handle for forming salts or esters and can engage in crucial hydrogen bonding interactions with biological targets. The adjacent ketone is an electrophilic center, susceptible to nucleophilic attack, a property that can be exploited in covalent inhibitor design.

These structural elements dictate the molecule's physical and chemical behavior, summarized below.

| Property | Value | Source |

| CAS Number | 13885-13-7 | [4][5][6] |

| Molecular Formula | C₅H₆O₃ | [4][5][6] |

| Molecular Weight | 114.10 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid or white solid | [4][5] |

| Boiling Point | 195.2±7.0 °C at 760 mmHg | [5] |

| Density | ~1.442 g/cm³ | [4][5] |

| pKa (Predicted) | 2.57±0.54 | [4] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [4] |

Context: A Common Synthetic Pathway

While numerous synthetic routes exist, a prevalent method for producing this compound is through the oxidation of a more common starting material, cyclopropyl methyl ketone.[4] Understanding the synthesis provides context for potential impurities and validates the expected molecular structure. The causality is straightforward: a strong oxidizing agent like potassium permanganate (KMnO₄) is required to convert the methyl group into a carboxylic acid while leaving the stable cyclopropyl ring intact.

Caption: High-level overview of a common synthesis route.

The Analytical Triad: A Multi-Pronged Approach to Structural Verification

No single technique can provide absolute structural proof. A robust analytical strategy relies on the orthogonal and complementary nature of several methods. Here, we detail the core triad for analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: NMR is the primary tool for confirming the carbon-hydrogen framework of the molecule. For this specific structure, ¹H NMR is invaluable for verifying the presence and integrity of the cyclopropyl ring, which has a highly characteristic spectroscopic signature. The strained ring geometry forces the methylene protons into distinct magnetic environments, leading to complex splitting patterns, while the unique methine proton is shifted further downfield by the adjacent carbonyl group.

Self-Validating Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field magnet is recommended for better signal dispersion.

-

Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction.

-

Spectral Interpretation: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (multiplicity) to assign signals to the specific protons in the molecule.

-

Expected Signals: Based on literature data, one expects two main groups of signals: a multiplet for the single methine proton (CH) adjacent to the carbonyl, and another complex multiplet for the four methylene protons (CH₂) of the cyclopropyl ring.[4] For example, in CD₃OD, signals are observed around δ 2.49-2.43 (1H, m) and δ 1.06-0.98 (4H, m).[4]

-

Caption: Standardized workflow for NMR-based structural verification.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: MS provides the exact molecular weight and, with high-resolution instruments, the elemental formula. This is a critical, non-negotiable step to confirm that the compound has the expected atomic composition (C₅H₆O₃). Electrospray ionization (ESI) is a preferred technique for this molecule due to its polarity and the presence of an acidic proton, which readily allows for the formation of ions in solution.

Self-Validating Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. Causality: Dilute solutions prevent signal saturation and ion suppression effects.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Set the instrument to operate in negative ion mode. Causality: The carboxylic acid group is easily deprotonated to form a stable [M-H]⁻ ion, which is often the most abundant and easily interpretable signal.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis:

-

Identify the peak corresponding to the [M-H]⁻ ion. For C₅H₆O₃, the expected monoisotopic mass is 114.0317 Da. The [M-H]⁻ ion should therefore appear at an m/z of 113.0244.[6]

-

Use the instrument's software to calculate the elemental formula from the exact mass and compare it to the theoretical formula. A mass accuracy of <5 ppm provides high confidence in the assignment.

-

Caption: Workflow for confirming molecular weight and formula via MS.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR and MS establish connectivity and formula, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[7][8] This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions. For a molecule intended for drug development, understanding its solid-state conformation and packing can be critical for formulation and polymorphism studies. The primary challenge is experimental: obtaining a single, high-quality crystal suitable for diffraction, which can be difficult for a small molecule that may be a liquid or low-melting solid at room temperature.

Self-Validating Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step. Grow single crystals of the compound. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened.

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.[7]

-

Structure Solution and Refinement:

-

Process the diffraction pattern to determine the unit cell dimensions and space group.

-

Use direct methods or other algorithms to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

-

-

Validation: The final refined structure is validated using metrics like the R-factor (agreement factor) and by checking for any unusual bond lengths or angles. The result is a definitive 3D model of the molecule.

Caption: The definitive workflow for 3D structural determination.

Integrated Data Analysis: From Spectrum to Structure

The true power of this analytical approach lies in integrating the data from each technique. Each result cross-validates the others, building a self-consistent and irrefutable structural assignment.

| Analytical Technique | Primary Information Provided | Role in Confirmation |

| ¹H NMR Spectroscopy | Carbon-Hydrogen Framework, Proton Ratios | Confirms presence and connectivity of the cyclopropyl ring and adjacent methine proton. |

| Mass Spectrometry | Molecular Weight, Elemental Formula | Confirms the exact mass and atomic composition (C₅H₆O₃). |

| X-ray Crystallography | 3D Atomic Arrangement, Bond Lengths/Angles | Provides absolute, unambiguous proof of structure and conformation in the solid state. |

This integrated logic ensures that the identity and purity of this compound are established beyond any reasonable doubt, a critical requirement before its inclusion in advanced drug discovery programs.

Caption: Logical flow of integrating orthogonal analytical data.

Safety and Handling

As a laboratory chemical, proper handling is paramount. Safety data sheets indicate that this compound and related compounds are irritants.[9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10][11]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[9][11] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

The structural analysis of this compound is a clear demonstration of modern analytical chemistry principles. By synergistically applying NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and robust characterization. This analytical rigor is not merely academic; it is a prerequisite for ensuring the quality, reproducibility, and ultimate success of drug discovery programs that rely on this versatile and high-value chemical building block.

References

-

This compound CAS 13885-13-7. Home Sunshine Pharma. [Link]

-

This compound | C5H6O3 | CID 12211938. PubChem, National Institutes of Health. [Link]

-

X Ray Crystallography. PubMed Central, National Institutes of Health. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, National Institutes of Health. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed, National Institutes of Health. [Link]

-

(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13885-13-7 [m.chemicalbook.com]

- 5. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Cyclopropyl-2-oxoacetic Acid

Abstract: This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyclopropyl-2-oxoacetic acid. As a molecule of interest in synthetic chemistry, understanding its structural characterization is paramount. This document outlines the theoretical basis for the predicted chemical shifts, multiplicities, and coupling constants. Furthermore, it presents a detailed, field-proven protocol for sample preparation and data acquisition, designed to ensure high-quality, reproducible results. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal molecular structure elucidation.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a cyclopropyl ring directly attached to an α-ketoacid moiety. The strained three-membered ring and the two adjacent, electron-withdrawing carbonyl groups create a unique electronic environment that is reflected in its NMR spectrum. Accurate interpretation of this spectrum is critical for confirming its synthesis and purity.

The structure contains several distinct sets of NMR-active nuclei:

-

Five Protons (¹H): One methine proton (Hα) and two pairs of diastereotopic methylene protons (Hβ, Hβ') on the cyclopropyl ring. An acidic proton (-COOH) is also present.

-

Five Carbon Atoms (¹³C): One methine carbon (Cα) and one methylene carbon (Cβ) in the cyclopropyl ring, a ketonic carbonyl (C=O), a carboxylic acid carbonyl (COOH), and the quaternary carbon to which the cyclopropyl ring is attached.

The unique spatial arrangement and electronic interactions within the molecule give rise to a complex but interpretable NMR fingerprint.

Theoretical Principles and Predicted Spectral Features

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. In this compound, the primary influences are the magnetic anisotropy of the cyclopropyl ring and the strong electron-withdrawing effects of the two adjacent carbonyl groups.

-

¹H NMR Spectroscopy:

-

Cyclopropyl Protons: The protons on a cyclopropyl ring are typically shielded and appear at high field (upfield), often between 0.5 and 1.5 ppm. However, the direct attachment of the electron-withdrawing keto-carbonyl group will significantly deshield these protons, shifting them downfield. The methine proton (Hα) will be the most deshielded of the ring protons. The methylene protons (Hβ) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, leading to complex splitting patterns.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[1][2][3][4] Its chemical shift is sensitive to concentration, solvent, and temperature due to variations in hydrogen bonding.[2]

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Carbonyl carbons are highly deshielded and appear far downfield. The carboxylic acid carbon is expected between 165-185 ppm, while the ketone carbonyl carbon appears even further downfield, typically >200 ppm.[4][5][6] Studies on cyclopropyl ketones show that the carbonyl carbon signal appears at a field position intermediate between corresponding saturated and α,β-unsaturated ketones.[7][8]

-

Cyclopropyl Carbons: The cyclopropyl carbons (Cα and Cβ) are expected to be shifted downfield from typical alkane values due to the attached carbonyl group. The methine carbon (Cα), directly bonded to the carbonyl, will be more deshielded than the methylene carbons (Cβ).

-

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COOH | ~12.5 | Broad Singlet | 1H | - |

| Hα (methine) | 2.5 - 2.8 | Multiplet (tt) | 1H | Jαβ ≈ 8.0, Jαβ' ≈ 4.5 |

| Hβ, Hβ' (methylene) | 1.1 - 1.4 | Multiplet | 4H | Jββ' (gem) ≈ 5.0, Jβα ≈ 8.0, Jβ'α ≈ 4.5 |

Causality Note: The use of DMSO-d₆ as a solvent is recommended for carboxylic acids as it helps in observing the acidic proton, which might otherwise undergo rapid exchange with protic impurities in other solvents. The predicted shifts for cyclopropyl protons are downfield from typical values (0.5-1.0 ppm) due to the deshielding effect of the adjacent ketone. For instance, the methine proton in cyclopropyl phenyl ketone appears around 2.65 ppm.[13]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 195 - 205 |

| COOH (acid) | 165 - 175 |

| Cα (methine) | 18 - 25 |

| Cβ (methylene) | 10 - 15 |

Causality Note: The ketone carbonyl is expected to be significantly deshielded. The carboxylic acid carbonyl appears at a slightly higher field, which is typical.[3][5] The chemical shifts for the cyclopropyl carbons are based on data from similar cyclopropyl ketones, where the methine carbon appears further downfield than the methylene carbons.[10][12]

Recommended Experimental Protocol

To ensure the acquisition of high-quality, verifiable NMR data, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for standardization and quality control.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is ideal for dissolving carboxylic acids and preserving the signal of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Dissolution: Transfer the sample and TMS to a clean, dry 5 mm NMR tube. Vortex the sample for 30 seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

Step 2: NMR Instrument Setup & Calibration

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a standard broadband probe.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

Step 3: Data Acquisition

The following parameters are recommended as a starting point and can be optimized to improve signal-to-noise or resolution.[14][15][16][17]

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is appropriate.[15]

-

Spectral Width (SW): 16 ppm, centered around 7 ppm.

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[15]

-

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.

-

Number of Scans (NS): 8 to 16 scans. Increase if the sample is dilute to improve the signal-to-noise ratio.[16]

-

Temperature: 298 K (25 °C).[14]

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width (SW): 240 ppm, centered around 120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or higher, as ¹³C has low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

Step 4: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H. For ¹³C, reference the DMSO-d₆ solvent peak to 39.52 ppm.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons.

Workflow for Spectral Interpretation

The process of moving from raw experimental data to a confirmed structure follows a logical workflow. This can be visualized to guide the researcher through the necessary steps of analysis and validation.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The NMR spectrum of this compound provides a rich source of information for its unequivocal identification. The key diagnostic features include a highly deshielded, broad singlet for the carboxylic acid proton above 12 ppm, a complex set of multiplets for the cyclopropyl protons between 1.1 and 2.8 ppm, and two distinct carbonyl carbon signals in the ¹³C spectrum above 165 ppm. By following the detailed experimental protocol and interpretation workflow presented in this guide, researchers can reliably acquire and analyze the NMR data to validate the structure and purity of this important chemical entity.

References

- Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 229-235.

- Gordon, M., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry.

-

Letertre, M., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

- Chemistry Department, NMR Facility. (2020). Optimized Default 1H Parameters. University of Wisconsin-Madison.

-

SpectraBase. (n.d.). Cyclopropyl 2,5-xylyl ketone. SpectraBase. [Link]

- Supporting Information for publication. (2022). The Royal Society of Chemistry.

- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters.

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

Grootveld, M., et al. (1997). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Free Radical Research. [Link]

- Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. LibreTexts.

- Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Nanalysis.

-

Xing, M. (2021). 1D and 2D NMR methods for small molecules. University of Michigan BioNMR Core Facility. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000019). HMDB. [Link]

- Tugarinov, V., & Kay, L. E. (n.d.). α-Ketoacids as Biosynthetic Precursors for Protein NMR. Sigma-Aldrich.

- NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. LibreTexts.

- Ohtsuka, T., et al. (1988). Synthetic Approaches to Cyclopropyl Phosphorylmethyl Ketones and 1-Alkenyl Cyclopropyl Ketones. Kyushu University Institutional Repository.

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239). HMDB. [Link]

-

SpectraBase. (n.d.). [(1R,2R)-2-((E)-3-Cyclopropyl-allyl)-3-oxo-cyclopentyl]-acetic acid methyl ester. SpectraBase. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]

- 12. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR [m.chemicalbook.com]

- 13. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR [m.chemicalbook.com]

- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyclopropyl-2-oxoacetic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-cyclopropyl-2-oxoacetic acid, a molecule of interest in synthetic chemistry and drug development. As an α-keto acid featuring a strained cyclopropyl ring, its IR spectrum presents a unique confluence of vibrational modes. This document moves beyond a simple cataloging of peaks to offer a foundational understanding of the structural nuances revealed by IR spectroscopy. We will explore the theoretical underpinnings of its spectral features, detail best practices for sample preparation and spectral acquisition, and provide a thorough interpretation of the expected absorption bands. This guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its analogs, ensuring the integrity of their scientific endeavors.

Introduction: The Structural Significance of this compound

This compound (C₅H₆O₃) is a bifunctional organic compound featuring a carboxylic acid and a ketone, with the ketone carbonyl being directly attached to a cyclopropyl ring.[1] This unique structural arrangement imparts specific chemical properties and reactivity. The cyclopropyl group, a three-membered aliphatic ring, is characterized by significant ring strain, which influences the electronic environment of the adjacent carbonyl group. The α-keto acid moiety is a common motif in biologically active molecules and metabolic pathways.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its bonding and structure. For a molecule like this compound, IR spectroscopy is indispensable for confirming its synthesis and purity, as each functional group—the carboxylic acid, the ketone, and the cyclopropyl ring—exhibits characteristic absorption bands.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For this compound, which may be a liquid or a solid at room temperature, several methods are viable.[3] The choice of method is critical as it can influence intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid group.

Recommended Sample Preparation Techniques

-

Thin Film (for liquids): If the compound is a liquid, the simplest method is to place a small drop between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin capillary film. This method is quick but may result in very strong absorptions, particularly from the carbonyl and hydroxyl groups.

-

KBr Pellet (for solids): This is the preferred method for solid samples to obtain a high-resolution spectrum.

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogenous powder to minimize light scattering.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

The pellet is then placed in the spectrometer's sample holder for analysis. This method minimizes intermolecular interactions compared to a pure sample, but dimer formation of the carboxylic acid is still expected.[4][5]

-

-

Solution Spectroscopy: Dissolving the sample in an IR-transparent solvent (e.g., carbon tetrachloride or chloroform) can break up the intermolecular hydrogen bonds that form dimers, allowing for the observation of the monomeric species.[6] A spectrum of the pure solvent must be taken as a background.

The following diagram illustrates the generalized workflow for obtaining and interpreting the IR spectrum.

Caption: Workflow for IR Spectroscopy Analysis.

Spectral Interpretation: Decoding the Vibrational Signature

While an experimentally obtained spectrum for this compound is not publicly available in databases like the NIST Chemistry WebBook, we can predict its key features with high confidence by analyzing its constituent parts and comparing them to analogous molecules like pyruvic acid and cyclopropanecarboxylic acid.[6][7]

The spectrum can be divided into several key regions:

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

-

O-H Stretch (Carboxylic Acid Dimer): The most prominent feature in this region will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[6][8] This characteristic broadness is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The formation of these dimers is energetically favorable in the condensed phase (solid or pure liquid).[6] The breadth of the peak is due to a combination of the strong hydrogen bonding and anharmonicity, which creates a continuum of vibrational energy levels.[1]

-

C-H Stretch (Cyclopropyl and Methine): Superimposed on the broad O-H band, sharper peaks corresponding to C-H stretching vibrations will be visible.

-

The C-H bonds of the cyclopropyl ring are expected to absorb at frequencies slightly higher than typical alkane C-H stretches, generally in the 3100-3000 cm⁻¹ region.

-

The methine C-H on the cyclopropyl ring will also contribute to this region.

-

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)

This region is of particular diagnostic importance as this compound possesses two distinct carbonyl groups.

-

C=O Stretch (Ketone): The carbonyl of the ketone is conjugated with the cyclopropyl ring. While not aromatic, the strained ring system can influence the electronic character of the C=O bond. A typical aliphatic ketone absorbs around 1715 cm⁻¹. Conjugation generally lowers the C=O stretching frequency. Therefore, we predict a strong, sharp absorption for the ketonic carbonyl in the range of 1710-1690 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): For a hydrogen-bonded dimer, the carboxylic acid carbonyl stretch is typically observed around 1710 cm⁻¹ .[6] In the case of this compound, this peak will likely overlap significantly with the ketonic carbonyl stretch, potentially appearing as a single broad, intense band or as two very closely spaced, unresolved peaks. If the sample were analyzed in a dilute solution to favor the monomer, this peak would shift to a higher frequency, around 1760 cm⁻¹.

The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex vibrational modes, including C-C stretching, C-O stretching, and various bending vibrations. While challenging to assign completely without computational modeling, key features can be identified.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Carboxylic acids display a C-O stretching vibration, coupled with O-H in-plane bending, between 1320-1210 cm⁻¹ .[8] Another characteristic O-H out-of-plane bend appears as a broad band around 920 cm⁻¹ .[8]

-

Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic "ring breathing" and deformation modes, though these are often weak and can be difficult to definitively assign in a complex molecule.

Summary of Expected Vibrational Frequencies

The following table summarizes the predicted key IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3300 - 2500 | O-H stretch (H-bonded dimer) | Strong, Very Broad | The most characteristic feature of a carboxylic acid in the condensed phase.[6][8] |

| 3100 - 3000 | C-H stretch (cyclopropyl) | Medium, Sharp | Appears superimposed on the broad O-H band. |

| ~1710 - 1690 | C=O stretch (ketone & acid) | Very Strong, Sharp/Broad | Likely appears as an intense, possibly broadened or overlapping peak due to the two carbonyl groups.[6] |

| 1320 - 1210 | C-O stretch / O-H bend | Strong | Characteristic of the carboxylic acid group.[8] |

| ~920 | O-H bend (out-of-plane) | Medium, Broad | Another key indicator of a dimeric carboxylic acid.[8] |

Conclusion: A Tool for Structural Verification

The infrared spectrum of this compound is a rich source of structural information. The definitive presence of a very broad O-H stretch from 3300-2500 cm⁻¹, an intense carbonyl absorption around 1700 cm⁻¹, and sharp C-H stretches above 3000 cm⁻¹ provides a robust and reliable method for confirming the identity and purity of this compound. By understanding the causal relationships between molecular structure, intermolecular forces like hydrogen bonding, and the resulting vibrational frequencies, researchers can leverage IR spectroscopy as a primary tool for quality control and reaction monitoring in the synthesis and application of this important chemical entity.

References

-

Structural Characterization of Pyruvic Acid Dimers Formed inside Helium Nanodroplets by Infrared Spectroscopy and Ab Initio Study. (2024). The Journal of Physical Chemistry A. [Link]

-

Pyruvic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]

-

Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. University of California, Los Angeles. [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

-

This compound CAS 13885-13-7. Home Sunshine Pharma. [Link]

-

Vibrational frequencies and structure of cyclopropenone from ab initio calculations. ResearchGate. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

2-(Cyclopenten-1-yl)acetic acid. NIST Chemistry WebBook. [Link]

-

This compound | C5H6O3 | CID 12211938. PubChem. [Link]

-

Spectroscopic and Theoretical Investigations of Vibrational Frequencies in Binary Unsaturated Transition-Metal Carbonyl Cations, Neutrals, and Anions. PubMed. [Link]

-

Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. (2022). MDPI. [Link]

-

Quantum Mechanical Calculations and Electrochemical Study of Vibrational Frequencies, Energies in Some Flavonoids molecules. (2025). ResearchGate. [Link]

-

IR signals for carbonyl compounds (video). Khan Academy. [Link]

-

IR Sample Preparation Techniques. Scribd. [Link]

-

How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Chemistry Docs. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

Anharmonicity and Hydrogen Bonding. The in-plane OH Bending and its Combination with the OH Stretching Vibration. Canadian Science Publishing. [Link]

-

Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. MDPI. [Link]

-

IR Sample Preparation Techniques | PDF | Infrared | Chemistry. Scribd. [Link]

-

Intramolecular Hydrogen Bonding in Α-Keto and Α-Alkoxy Carboxylic Acids. VIII.o-Methoxy-Substituted Phenoxyacetic and Phenylthioacetic Acids. Amanote Research. [Link]

-

Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. (2024). AIP Publishing. [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

-

Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]

-

What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. (2023). Quora. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Infrared (Rovibrational) Spectroscopy. (2021). Chemistry LibreTexts. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST Chemistry WebBook Overview | PDF | Chemical Substances | Enthalpy. Scribd. [Link]

-

Quantitative Infrared Database. NIST Chemistry WebBook. [Link]

-

Vibrational Spectroscopy (Infrared, IR-Spect.). SlideShare. [Link]

-

Propanoic acid, 2-oxo-. NIST Chemistry WebBook. [Link]

-

2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746. PubChem. [Link]

-

2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem. [Link]

-

Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Science Publishing. [Link]

-

Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). The Royal Society of Chemistry. [Link]

-

Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending. (2016). YouTube. [Link]

Sources

- 1. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyruvic acid, 9h-purin-6-yl-hydrazone [webbook.nist.gov]

- 3. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 4. NIST Chemistry WebBook [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclopropanecarboxylic acid [webbook.nist.gov]

solubility of 2-Cyclopropyl-2-oxoacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Cyclopropyl-2-oxoacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, formulation, and drug delivery. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It offers insights into predicting solubility based on molecular structure, details experimental protocols for accurate measurement, and discusses the implications of these findings for laboratory and industrial applications.

Introduction: The Significance of Solubility for this compound

This compound, with its unique combination of a cyclopropyl ring, a ketone, and a carboxylic acid, presents an interesting profile for solubility. The interplay of these functional groups dictates its interaction with different solvent environments, which is a crucial parameter for chemists. Optimizing reaction conditions, developing robust purification methods like crystallization, and formulating active pharmaceutical ingredients (APIs) all hinge on a precise understanding of a compound's solubility. This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions on solvent selection and handling.

Physicochemical Properties of this compound

A prerequisite to understanding solubility is a review of the compound's fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [1][2][3] |

| Molecular Weight | 114.10 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid OR white solid | [1][4] |

| Boiling Point | 195.2 ± 7.0 °C at 760 mmHg | [4] |

| Density | 1.442 g/cm³ | [1][4] |

| pKa (Predicted) | 2.57 ± 0.54 | [1] |

The conflicting reports of its physical state as both a liquid and a solid suggest it may be a low-melting solid or exist in different polymorphic forms. This is a critical consideration for solubility studies, as the solid-state properties (crystal lattice energy) significantly influence the energy required to dissolve the compound. Researchers should characterize the physical state of their starting material before commencing any solubility experiments.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, guide to solubility.[5] A more nuanced understanding can be gained by considering the specific intermolecular forces at play.

This compound has:

-

Hydrogen Bond Donating and Accepting Capabilities: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens).

-

Dipole-Dipole Interactions: The ketone and carboxylic acid functionalities introduce significant polarity.

-

Van der Waals Forces: The cyclopropyl and alkyl backbone contribute to nonpolar interactions.

Based on these features, we can make some qualitative predictions:

-

Polar Protic Solvents (e.g., alcohols, water): The ability to both donate and accept hydrogen bonds suggests good solubility in these solvents. The acidic nature of the carboxylic acid will also play a role.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Good solubility is expected. A synthesis described in the literature dissolves the compound in hot acetone, supporting this prediction.[1]

-

Nonpolar Solvents (e.g., hexane, toluene): The dominant polar nature of the molecule suggests that solubility in nonpolar solvents will be limited.

Predictive Models for Solubility Estimation

While experimental determination is the gold standard, computational models can provide valuable initial estimates and guide solvent selection.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius of the solute (R0), dissolution is predicted.[7]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.[8][9] This ab initio approach can be highly accurate and does not require experimental data for parameterization, making it ideal for novel compounds.[10][11] A COSMO-RS calculation would provide a detailed solubility profile of this compound across a broad spectrum of solvents.

Experimental Determination of Solubility

Accurate quantitative solubility data requires carefully controlled experiments. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (of known purity and physical form)

-

A range of analytical grade organic solvents

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the workflow for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Measurement.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure the dissolution process has reached a steady state.

-

Sampling: Once equilibrated, remove the vials and let any undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any microscopic solid particles. This step is critical to avoid overestimation of the solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the results in units such as mg/mL or mol/L.

Practical Implications for Researchers

The solubility data, once determined, will have direct applications in several areas:

-

Reaction Chemistry: Choosing a solvent in which all reactants are soluble can lead to faster reaction rates and fewer side products.

-

Purification: The temperature-dependent solubility profile is key to developing effective crystallization procedures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for this purpose.[1]

-

Formulation Science: For drug development, solubility in pharmaceutically acceptable solvents is a primary consideration for creating stable and bioavailable formulations.

-

Analytical Chemistry: Understanding solubility is essential for preparing stock solutions and standards for analysis.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides a robust framework for its determination. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the reliable data needed to advance their work. The structural features of the molecule suggest good solubility in polar protic and aprotic solvents. The experimental workflow detailed herein provides a clear path to quantifying this solubility, empowering scientists to optimize processes and accelerate research and development.

References

- This compound CAS 13885-13-7 - Home Sunshine Pharma. (n.d.).

- This compound CAS#: 13885-13-7 - ChemicalBook. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- This compound | 13885-13-7 - Sigma-Aldrich. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- This compound | C5H6O3 | CID 12211938 - PubChem - NIH. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid - PubChem. (n.d.).

-

Loschen, C., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmacy and Pharmacology, 67(6), 803–811. [Link]

- Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.).

- Hansen Solubility Parameter System. (n.d.).

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - SciSpace. (n.d.).

- Calculation of properties — COSMO-RS 2025.1 documentation - SCM. (n.d.).

- Hansen solubility parameters - Stenutz. (n.d.).

Sources

- 1. This compound CAS#: 13885-13-7 [m.chemicalbook.com]

- 2. This compound | 13885-13-7 [sigmaaldrich.com]

- 3. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. youtube.com [youtube.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. approcess.com [approcess.com]